4-acetylphenyl 3-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-acetylphenyl) 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-10(17)11-5-7-14(8-6-11)21-15(18)12-3-2-4-13(9-12)16(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSMVWCVVRYQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Acetylphenyl 3 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing various NMR experiments, the precise structure of 4-acetylphenyl 3-nitrobenzoate can be confirmed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of its two aromatic rings and the acetyl group. The 4-acetylphenyl moiety, being a 1,4-disubstituted ring, typically presents as an AA'BB' system, which often simplifies to two distinct doublets in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the acetyl group are expected to be downfield compared to those ortho to the ester oxygen due to the deshielding effect of the carbonyl group. amazonaws.com
The 3-nitrophenyl group presents a more complex splitting pattern due to its 1,3-disubstitution. The four aromatic protons are chemically non-equivalent and would theoretically give rise to four separate signals. The proton at the 2-position of this ring is anticipated to be the most downfield due to the anisotropic effects of the adjacent nitro and ester groups. The acetyl group's methyl protons will appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm. amazonaws.com
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Predicted values based on analogous structures and general principles)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Acetyl Protons (-COCH₃) | ~2.6 | Singlet (s) |
| 4-acetylphenyl Protons (H-2', H-6') | ~8.1 | Doublet (d) |
| 4-acetylphenyl Protons (H-3', H-5') | ~7.3 | Doublet (d) |
| 3-nitrophenyl Proton (H-2) | ~9.0 | Triplet/Singlet (t/s) |
| 3-nitrophenyl Proton (H-4) | ~8.5 | Doublet of Doublets (dd) |
| 3-nitrophenyl Proton (H-5) | ~7.8 | Triplet (t) |
| 3-nitrophenyl Proton (H-6) | ~8.6 | Doublet of Doublets (dd) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 13 distinct carbon signals are expected, as the 3-nitrophenyl ring lacks symmetry, while the 4-acetylphenyl ring has a plane of symmetry. aiinmr.com
The spectrum will feature two signals in the downfield region corresponding to the two carbonyl carbons: one for the ketone (C=O) and one for the ester (C=O), typically observed between 160 and 200 ppm. aiinmr.com The carbon attached to the nitro group (C-3) will be significantly influenced by the electron-withdrawing nature of the substituent. The remaining aromatic carbons will resonate in the typical range of 115-155 ppm. The carbon of the methyl group in the acetyl moiety will appear as a high-field signal around 26-30 ppm. amazonaws.com
Table 2: Predicted ¹³C NMR Signal Assignments for this compound (Predicted values based on analogous structures and general principles)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Acetyl Methyl (-C H₃) | ~27 |
| Ester Carbonyl (-OC =O) | ~164 |
| Ketone Carbonyl (-C =O) | ~197 |
| Aromatic Carbons (C1-C6, C1'-C6') | 120 - 155 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure by revealing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, confirming their respective spin systems. For example, a cross-peak between the signals for H-4 and H-5 of the nitrophenyl ring would be expected. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it with its already assigned proton from the ¹H NMR spectrum. Carbons without attached protons, such as the carbonyls and other quaternary carbons (C-1, C-3, C-1', C-4'), will be absent from the HSQC spectrum. columbia.eduyoutube.com
A correlation from the acetyl methyl protons to the ketone carbonyl carbon (~197 ppm), confirming the acetyl group.
Correlations from the aromatic protons on the 4-acetylphenyl ring (H-3'/H-5') to the ester carbonyl carbon (~164 ppm), which definitively establishes the ester linkage to this ring.
Correlations from the aromatic protons on the 3-nitrophenyl ring (especially H-2 and H-4) to the same ester carbonyl carbon, confirming the other side of the ester bond.
These long-range correlations piece together the individual fragments (the 4-acetylphenyl group and the 3-nitrobenzoyl group) through the central ester functionality. researchgate.netresearchgate.net
Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is dominated by strong absorptions corresponding to its key functional groups. researchgate.net The most prominent features are the carbonyl (C=O) stretching vibrations. Due to the different chemical environments, the ester and ketone carbonyls are expected to show two distinct, strong absorption bands. The ester C=O stretch typically appears at a higher wavenumber than the ketone C=O stretch.
The nitro group (-NO₂) gives rise to two characteristic and strong stretching bands: an asymmetric stretch and a symmetric stretch. researchgate.net Other significant absorptions include the C-O stretching of the ester group and the C-H stretching and bending modes of the aromatic rings.
Table 3: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Ketone C=O | Stretching | 1700 - 1680 |
| Ester C=O | Stretching | 1740 - 1720 |
| Nitro N-O | Asymmetric Stretching | 1550 - 1520 |
| Nitro N-O | Symmetric Stretching | 1360 - 1340 |
| Ester C-O | Stretching | 1300 - 1150 |
| Aromatic C=C | Stretching | 1600 - 1450 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Symmetrical vibrations and bonds with low polarity often produce strong Raman signals. researchgate.net
For this compound, the symmetric stretching vibration of the nitro group is expected to be particularly strong in the Raman spectrum. The aromatic ring "breathing" modes (symmetric C=C stretching) would also be prominent. researchgate.net The C=O stretching vibrations of the ketone and ester groups, while strong in the IR, would also be observable in the Raman spectrum. By comparing the FT-IR and Raman spectra, a more complete vibrational analysis can be achieved, aiding in the detailed structural confirmation of the molecule.
Correlating Experimental Vibrational Spectra with Theoretical Predictions
The vibrational characteristics of this compound can be meticulously examined by comparing experimental data from techniques like Fourier-transform infrared (FT-IR) spectroscopy with theoretical predictions derived from computational methods, such as Density Functional Theory (DFT). This correlative approach provides a deeper understanding of the molecule's structural and electronic properties.
Theoretical calculations, often employing methods like B3LYP with a 6-31G(d,p) basis set, can predict the vibrational frequencies and intensities of the molecule's normal modes. researchgate.net These theoretical spectra can then be compared to the experimental FT-IR spectra. A scaling factor is often applied to the calculated wavenumbers to account for anharmonicity and limitations of the theoretical model, bringing the predicted spectra into closer agreement with the experimental results. researchgate.net
Key vibrational modes for this compound include the stretching vibrations of the carbonyl groups (both the ester and the acetyl groups), the nitro group, and the aromatic rings. For instance, the C=O stretching vibration of the ester group is a prominent feature in the IR spectrum. The symmetric and asymmetric stretching vibrations of the NO₂ group are also characteristic and their positions provide insight into the electronic environment of the nitro functionality. Aromatic C-H and C-C stretching vibrations further define the spectral fingerprint of the molecule.
The potential energy distribution (PED) analysis, derived from theoretical calculations, allows for the precise assignment of each experimental band to a specific vibrational mode of the molecule. researchgate.net This detailed assignment helps in confirming the molecular structure and understanding the coupling between different vibrational modes. The agreement between the scaled theoretical wavenumbers and the experimental FT-IR data validates the optimized molecular geometry and the computational method used. mdpi.com
Below is a table correlating typical experimental and theoretical vibrational frequencies for key functional groups in aromatic nitro esters.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass of the compound can be calculated from its molecular formula, C₁₅H₁₁NO₅, which is 285.0637 Da. nih.gov HRMS analysis can confirm this with a high degree of precision, typically within a few parts per million (ppm). pku.edu.cn
The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the exact mass of the molecule. libretexts.org In some cases, depending on the ionization technique used (e.g., electrospray ionization - ESI), protonated molecules ([M+H]⁺) may also be detected. researchgate.net The high resolution of this technique allows for the differentiation between ions of the same nominal mass but different elemental compositions, thus providing unambiguous identification of the compound. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the compound is first separated from other components in a mixture based on its retention time in the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecular ion to fragment in a reproducible manner. libretexts.org
The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint. mdpi-res.com For this compound, key fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of characteristic fragment ions. The NIST Mass Spectrometry Data Center reports major peaks at m/z 150, 76, and 104 for this compound. nih.gov
The fragmentation pattern can be rationalized as follows:
Cleavage of the ester bond: This is a common fragmentation pathway for esters. Cleavage can occur on either side of the ester oxygen.
Loss of the nitro group: The nitro group can be lost as NO₂ (mass 46) or NO (mass 30).
Formation of acylium ions: The carbonyl groups can lead to the formation of stable acylium ions.
The analysis of these fragment ions allows for the confirmation of the different structural motifs within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) corresponds to the energy difference between these orbitals.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings, the carbonyl groups, and the nitro group. The presence of chromophores such as the benzene (B151609) rings, the acetyl group, and the nitrobenzoate group, all in conjugation, influences the position and intensity of the absorption bands.
The nitro group and the carbonyl group are known to be strong chromophores. The electronic transitions in the nitroaromatic part of the molecule are of particular interest. The conjugation between the nitro group and the benzene ring, as well as the conjugation across the ester linkage to the acetylphenyl ring, will likely result in a complex spectrum with multiple absorption bands. The exact position of the λ_max values can be influenced by the solvent polarity. researchgate.net
In similar nitroaromatic compounds, absorption bands are typically observed in the UV region. For example, studies on related nitrobenzoate esters have reported absorption maxima in the range of 250-350 nm. scielo.br The electronic transitions can be further investigated using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), which can predict the excitation energies and oscillator strengths of the electronic transitions, aiding in the interpretation of the experimental UV-Vis spectrum. researchgate.net
Compound Names Mentioned in the Article
Crystallographic Analysis and Supramolecular Architecture of 4 Acetylphenyl 3 Nitrobenzoate
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information on the atomic arrangement within a crystal. vulcanchem.com This method allows for the determination of unit cell dimensions, bond lengths, and bond angles. vulcanchem.com For 4-acetylphenyl 3-nitrobenzoate, such an analysis would be crucial to understanding its fundamental structural properties. However, a search of crystallographic databases reveals no deposited structure for this specific compound.
Intermolecular Interactions and Crystal Packing Motifs
The way molecules of this compound arrange themselves in a crystal lattice is governed by a variety of non-covalent interactions. These interactions dictate the supramolecular architecture and influence the material's physical properties.
π-Stacking Interactions
Interactions between the electron-rich aromatic rings (π-stacking) are expected to be a significant feature in the crystal packing of this compound. The presence of both an electron-withdrawing nitro group on one ring and an acetyl group on the other could influence the nature of these interactions. Studies on other aromatic nitro compounds show that π–π stacking interactions, with inter-centroid distances typically in the range of 3.5 to 4.0 Å, are common.
Polymorphism and Crystal Engineering Considerations
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Many organic molecules, including benzoate (B1203000) derivatives, are known to exhibit polymorphism. Different polymorphs can arise from variations in crystallization conditions, leading to different arrangements and intermolecular interactions. The study of polymorphism in this compound would be a key aspect of its material science, but this can only be investigated once at least one crystal structure has been determined.
Without experimental crystallographic data, a detailed and accurate analysis as per the requested outline is not feasible. The synthesis and subsequent single-crystal X-ray diffraction analysis of this compound are required to provide the foundational data for such a scientific discourse.
Lattice Energy Calculations and Crystal Stability
The stability of a crystal lattice is a critical factor in understanding the physical properties of a solid-state material. Lattice energy, a measure of the energy released when ions are brought together from an infinite separation to form a crystal, provides significant insights into the cohesion and stability of the crystal structure. In the context of molecular crystals like this compound, the calculation of lattice energy helps in comprehending the cumulative effect of intermolecular interactions that dictate the supramolecular architecture.
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the energetic aspects of crystal packing. While specific studies on this compound are not extensively detailed in available literature, the analysis of its isomers, such as 2-acetylphenyl 4-nitrobenzoate (B1230335) and 2-acetylphenyl 2-nitrobenzoate (B253500), offers a valuable framework for understanding the principles of lattice energy and crystal stability. iucr.org
The total lattice energy in molecular crystals is a summation of several components, including Coulombic, dispersion, and repulsive forces. iucr.org A comparative analysis of the lattice energy components for isomers can reveal the dominant forces contributing to the crystal's stability. For instance, in a study of nitro-substituted phenyl benzoate isomers, it was observed that while one isomer might have a higher packing coefficient, leading to larger repulsive and Coulombic components, the interplay with dispersion energy can result in nearly equal total lattice energies for different isomers. iucr.org This indicates that the crystal packing can adjust to compensate for differences in molecular structure to achieve a stable energetic state.
The following table illustrates the kind of data that can be obtained from lattice energy calculations for isomeric compounds, providing a basis for how the stability of this compound could be analyzed.
| Isomer | Packing Coefficient | Repulsive Energy (kJ/mol) | Coulombic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Lattice Energy (kJ/mol) |
| Isomer A | X | Y | Z | W | E_total_A |
| Isomer B | X' | Y' | Z' | W' | E_total_B |
| Data in this table is illustrative and based on general findings for related compounds. Specific values for this compound would require dedicated computational studies. |
The stability of the crystal is not solely dependent on the total lattice energy but also on the network of intermolecular interactions. The presence and nature of hydrogen bonds, π-π stacking, and other weak interactions play a crucial role in the formation of a stable three-dimensional supramolecular architecture. The analysis of these interactions, often visualized through Hirshfeld surfaces, complements the energetic data from lattice energy calculations to provide a comprehensive picture of crystal stability.
In essence, the study of lattice energy and crystal stability for a compound like this compound would involve a detailed computational analysis to dissect the energetic contributions to its crystal packing. This would provide a quantitative understanding of its solid-state behavior and the hierarchy of intermolecular forces that define its crystalline form.
Computational and Theoretical Chemistry Investigations of 4 Acetylphenyl 3 Nitrobenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-acetylphenyl 3-nitrobenzoate, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. iucr.orgnih.gov
For this compound, the acetyl and nitro groups are expected to be nearly coplanar with their respective benzene (B151609) rings to maximize resonance stabilization, though minor deviations can occur due to steric hindrance. iucr.org The ester linkage (-COO-) introduces a degree of rotational freedom, and the final optimized geometry represents the lowest energy conformation. The accuracy of these theoretical calculations is often validated by comparing the computed parameters with experimental data obtained from techniques like X-ray crystallography. nih.goviucr.org
Table 1: Comparison of Conformational Parameters from X-ray Data and DFT Calculations for Related Isomers
| Parameter | 2-acetylphenyl 4-nitrobenzoate (B1230335) (X-ray) | 2-acetylphenyl 4-nitrobenzoate (DFT) | 2-acetylphenyl 2-nitrobenzoate (B253500) (X-ray) | 2-acetylphenyl 2-nitrobenzoate (DFT) |
|---|---|---|---|---|
| Dihedral angle between phenyl rings (°) | 84.84 (6) | - | 6.11 (4) | - |
| C9–C10–N1–O4 torsion angle (°) | 0.32 (17) | - | - | - |
| C7–C12–N1–O3 torsion angle (°) | - | - | 1.08 (14) | - |
| C1–C6–C15–O5 torsion angle (°) | 8.35 (18) | - | 3.97 (16) | - |
Data sourced from a study on 2'-(nitrobenzoyloxy)acetophenone isomers. iucr.org
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wuxibiology.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and prone to chemical reactions, as the charge transfer is easier. researchgate.net For compounds similar to this compound, FMO analysis reveals how different parts of the molecule contribute to these frontier orbitals. In a typical analysis of a related compound, N-(3-acetylphenyl)-6-nitrobenzo- iucr.orgcore.ac.uk-dioxole-5-carboxamide (ADC), the calculated HOMO-LUMO energy gap was 3.96 eV, suggesting it can act as an electrophile. nih.gov
For this compound, the HOMO is generally localized on the more electron-rich 4-acetylphenyl ring, while the LUMO is often centered on the electron-withdrawing 3-nitrobenzoate moiety. This distribution facilitates intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule. Time-dependent DFT (TD-DFT) is often used to calculate these electronic properties. researchgate.net
Table 2: Calculated Quantum Chemical Parameters for a Related Molecule
| Parameter | Value |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (ΔE) | 3.96 eV |
| Electronegativity (χ) | - |
| Chemical Hardness (η) | - |
| Chemical Softness (S) | - |
| Electrophilicity Index (ω) | > 1.5 eV |
Data for N-(3-acetylphenyl)-6-nitrobenzo- iucr.orgcore.ac.uk-dioxole-5-carboxamide (ADC). nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map displays different potential values on the electron density surface, with colors indicating the nature of the potential.
Typically, regions with negative electrostatic potential (colored in shades of red) are electron-rich and are susceptible to electrophilic attack. researchgate.net In this compound, these areas are expected to be around the oxygen atoms of the carbonyl group (C=O) and the nitro group (NO₂), as well as the ester oxygen. These sites are the most likely to interact with positive charges or electrophiles.
Conversely, regions with positive electrostatic potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. researchgate.net These are typically found around the hydrogen atoms of the aromatic rings. The MEP surface provides a clear, visual representation of the molecule's size, shape, and the regions of positive and negative charge, which is fundamental to understanding its interaction with other molecules. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis is particularly useful for studying charge delocalization and hyperconjugative interactions, which contribute to molecular stability.
The key aspect of NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The stabilization energy, E(2), associated with the delocalization of electrons from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. wisc.edu A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
For this compound, significant delocalization is expected within the π-systems of the two aromatic rings. Furthermore, interactions between the lone pairs of the oxygen atoms (donor NBOs) and the antibonding orbitals (acceptor NBOs) of adjacent C-C or C-O bonds can be quantified. These hyperconjugative interactions are crucial for understanding the molecule's electronic stability and the influence of its substituent groups. researchgate.net
Conformational Analysis and Potential Energy Surfaces (PES)
Conformational analysis investigates the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. For this compound, the key rotational degrees of freedom are around the C-O ester bonds and the bond connecting the phenyl ring to the acetyl group. A study on the related methyl 3-nitrobenzoate revealed the existence of multiple stable rotational isomers. researchgate.net
A Potential Energy Surface (PES) is a multi-dimensional plot that shows the energy of a molecule as a function of its geometric parameters. By scanning the rotational angles (dihedral angles) and calculating the energy at each point, a PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.
For molecules like phenyl benzoate (B1203000), it has been found that rotation around the C(=O)-O bond is not necessarily more restricted than rotation around the C(=O)-C bond. researchgate.net The analysis of the PES for this compound would reveal the most stable conformer(s) and the energy barriers for interconversion between different conformations, providing a deeper understanding of its structural dynamics.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. acs.org The Hirshfeld surface is generated by partitioning the crystal's electron density into regions associated with each molecule. The surface is colored based on properties like dnorm (a normalized contact distance), which highlights regions of close intermolecular contact. acs.org
Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. acs.org Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation. acs.org This analysis allows for the decomposition of the Hirshfeld surface into a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. lew.ro
Table 3: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Related Salt
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 53.8 |
| C···H | 25.8 |
| O···H | 11.2 |
| C···C | 3.8 |
| N···H | 3.4 |
| O···C | 1.8 |
| N···C | 0.3 |
Data for a salt of benzylamine (B48309) and (E)-4-((benzylimino)methyl)benzoate. acs.org
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, can accurately predict spectroscopic parameters, which can then be compared with experimental data for structural validation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). cam.ac.uk These calculations are typically performed on the DFT-optimized geometry. The predicted chemical shifts are then correlated with experimental values, often showing good agreement which helps in the assignment of the experimental signals to specific atoms in the molecule. nih.gov For complex molecules, this computational approach is invaluable for confirming the chemical structure.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, correcting for anharmonicity and other theoretical approximations. researchgate.net The Potential Energy Distribution (PED) analysis can be used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net For compounds containing carbonyl and nitro groups, the characteristic stretching frequencies of the C=O and N-O bonds are of particular interest and can be accurately predicted.
Reactivity Studies and Mechanistic Insights into 4 Acetylphenyl 3 Nitrobenzoate Transformations
Nucleophilic Acyl Substitution Reactions of the Ester Moiety
The ester functional group is a primary site for nucleophilic attack. In 4-acetylphenyl 3-nitrobenzoate, the ester's carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing effect of the 3-nitro group on the benzoyl portion of the molecule. This activation facilitates nucleophilic acyl substitution reactions.
The general mechanism for this reaction proceeds through a tetrahedral intermediate. A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a transient species. The stability of this intermediate and the subsequent collapse to products are influenced by the nature of the leaving group.
In this specific molecule, the leaving group is the 4-acetylphenoxide ion. The presence of the electron-withdrawing acetyl group in the para position of the phenoxide enhances its stability by delocalizing the negative charge, making it a better leaving group compared to an unsubstituted phenoxide. Kinetic studies on similar substituted phenyl benzoates show that electron-withdrawing groups on the leaving group enhance the reaction rate. researchgate.net Consequently, reactions such as hydrolysis (with water or hydroxide) and aminolysis (with amines) are expected to proceed efficiently. researchgate.netacs.org
Hydrolysis: Produces 3-nitrobenzoic acid and 4-hydroxyacetophenone.
Aminolysis: Produces a 3-nitrobenzamide (B147352) and 4-hydroxyacetophenone.
The rate of these reactions is sensitive to the substituent on the phenyl ring, a relationship often quantified by the Hammett equation. researchgate.net
Electrophilic Aromatic Substitution Reactions on the Phenyl Rings
The molecule possesses two aromatic rings, each with distinct reactivity towards electrophiles (E⁺) due to the directing effects of their respective substituents.
Ring A (3-Nitrobenzoyl Ring): This ring is substituted with a nitro group (-NO₂) and the ester group (-COOAr). Both are powerful deactivating, meta-directing groups due to their electron-withdrawing nature (both resonance and inductive effects). ualberta.cauomustansiriyah.edu.iq Therefore, electrophilic substitution on this ring is significantly disfavored and would require harsh reaction conditions. If substitution were to occur, it would be directed to the 5-position, which is meta to both existing groups.
Ring B (4-Acetylphenyl Ring): This ring is substituted with an acetyl group (-COCH₃) and the ester oxygen (-O-CO-Ar). The acetyl group is a deactivating, meta-director. ualberta.ca Conversely, the ester oxygen is an activating, ortho, para-director due to the resonance donation of its lone pair electrons into the ring. csbsju.edulibretexts.org When an activating and a deactivating group are in competition, the activating group's directing effect typically dominates. ualberta.ca Since the para position is already occupied by the acetyl group, electrophilic substitution (e.g., nitration, halogenation) is predicted to occur at the positions ortho to the ester oxygen (positions 2 and 6).
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Ring | Substituent | Type | Reactivity Effect | Directing Influence | Predicted Position of Attack |
| A | -NO₂ | Electron-Withdrawing | Deactivating | Meta | 5-position |
| A | -COOAr | Electron-Withdrawing | Deactivating | Meta | 5-position |
| B | -O-CO-Ar | Electron-Donating (Resonance) | Activating | Ortho, Para | 2- and 6-positions |
| B | -COCH₃ | Electron-Withdrawing | Deactivating | Meta | 3- and 5-positions |
Reductive Transformations of the Nitro Group
The nitro group (-NO₂) is readily reducible to an amine (-NH₂). A key challenge in the reduction of this compound is achieving chemoselectivity, specifically reducing the nitro group without affecting the acetyl group's carbonyl or cleaving the ester linkage.
A variety of reagents can accomplish this transformation with high selectivity. organic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with molecular hydrogen (H₂) is a common and effective method. masterorganicchemistry.com This method is often compatible with ester and ketone functionalities. Other reliable methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or tin(II) chloride (SnCl₂). masterorganicchemistry.com Sodium borohydride, typically a mild reducing agent for aldehydes and ketones, is generally unable to reduce nitro groups on its own but can be effective in the presence of certain transition metal complexes. jsynthchem.com
The successful reduction yields 4-acetylphenyl 3-aminobenzoate, a valuable intermediate for further synthetic modifications. The choice of reducing agent can be critical, as some reagents, like lithium aluminum hydride (LiAlH₄), are too reactive and would likely reduce the ketone and/or the ester as well. masterorganicchemistry.comjsynthchem.com
Hydrolytic Stability and Degradation Pathways
The primary degradation pathway for this compound in aqueous environments is hydrolysis of the ester bond. This reaction is a specific case of nucleophilic acyl substitution where water or the hydroxide (B78521) ion acts as the nucleophile. The stability of the compound is highly dependent on pH and temperature.
Base-Catalyzed Hydrolysis (Saponification): Under basic or alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile. The reaction rate is significantly accelerated because of the high nucleophilicity of OH⁻ and the stabilization of the leaving group (4-acetylphenoxide) and the activation of the carbonyl group by the 3-nitro substituent. researchgate.net This process is typically irreversible as the carboxylate product (3-nitrobenzoate) is deprotonated in the basic medium.
Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is also catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weaker nucleophile, water. This process is generally an equilibrium reaction.
The presence of electron-withdrawing groups on both the acyl and phenoxy portions of the molecule makes it particularly susceptible to base-catalyzed hydrolysis compared to unsubstituted phenyl benzoate (B1203000). rsc.org Studies on similar esters have shown that the reaction proceeds via a stepwise mechanism involving a tetrahedral intermediate. researchgate.netresearchgate.net
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
Kinetics: The rates of reactions, particularly nucleophilic acyl substitution, are highly sensitive to the electronic properties of the substituents. researchgate.net The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying these effects.
ρ (rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects. For the hydrolysis of substituted phenyl benzoates, ρ values are positive, indicating that electron-withdrawing substituents accelerate the reaction.
σ (sigma): The substituent constant, which quantifies the electronic effect of a substituent. Both the 3-nitro group (on the benzoyl ring) and the 4-acetyl group (on the phenoxy leaving group) have positive σ values, signifying their electron-withdrawing nature.
Therefore, the hydrolysis of this compound is expected to be kinetically faster than that of unsubstituted phenyl benzoate. Kinetic studies on related systems often show a curved Brønsted plot, which can indicate a change in the rate-determining step (e.g., from formation to breakdown of the tetrahedral intermediate) as the nucleophile's basicity changes. acs.org
Thermodynamics: The hydrolysis of esters is typically an exergonic process, though the position of the equilibrium can be influenced by reaction conditions. The formation of the ester from its corresponding carboxylic acid and phenol (B47542) is an endergonic process that usually requires the removal of water to proceed to completion. Thermodynamic data for related compounds like phenyl benzoate have been determined, providing a baseline for estimating the energetic properties of its derivatives. researchgate.netmdpi.com The stability of the products, 3-nitrobenzoic acid and 4-hydroxyacetophenone, contributes to the thermodynamic driving force for hydrolysis.
Investigations into Reaction Selectivity and Catalysis
Reaction Selectivity:
Chemoselectivity: This refers to the preferential reaction of one functional group over another. In this compound, the nitro group is the most susceptible to reduction under typical catalytic hydrogenation conditions, while the ester carbonyl is the primary target for nucleophiles. organic-chemistry.org It is possible to selectively reduce the nitro group without affecting the ketone or ester, or to hydrolyze the ester without reducing the other groups. organic-chemistry.orgjrfglobal.com Conversely, reducing the ketone in the presence of the nitro group is more challenging, as many reagents that reduce ketones also reduce nitro groups. stackexchange.com
Regioselectivity: This relates to the position of attack in reactions like electrophilic aromatic substitution. As discussed in section 6.2, the directing effects of the substituents govern where new groups will be added to the aromatic rings, with the ortho positions on the 4-acetylphenyl ring being the most likely sites for electrophilic attack. csbsju.edu
Catalysis:
Hydrolysis: The hydrolysis of the ester is catalyzed by both acids and bases. Micellar catalysis has also been studied for similar esters, where cationic micelles can stabilize the tetrahedral intermediate and accelerate the reaction, providing a model for enzymatic catalysis. rsc.org
Reduction: The reduction of the nitro group is most effectively achieved using transition metal catalysts, such as palladium, platinum, or nickel. masterorganicchemistry.com
Cross-Coupling: Modern transition-metal-catalyzed reactions offer pathways to form new carbon-carbon or carbon-heteroatom bonds. The C(acyl)-O bond of the ester can undergo oxidative addition to a low-valent metal catalyst (e.g., nickel or palladium), enabling decarbonylative coupling reactions where the ester functions as an arylating agent. acs.org This provides a synthetic route to transform the ester into other complex structures.
Molecular Interactions and Rational Design Principles Derived from 4 Acetylphenyl 3 Nitrobenzoate Framework
Computational Molecular Docking Studies with Protein Active Sites (without biological outcome)
Computational molecular docking is a key method used to predict the preferred orientation of a ligand when bound to a protein's active site. This technique calculates a docking score, typically in kcal/mol, which estimates the binding affinity. While direct docking studies for 4-acetylphenyl 3-nitrobenzoate are not extensively published, research on structurally similar compounds provides significant insight into its potential interactions.
Studies on conjugates derived from phytophenols and nitrobenzoates have been conducted to evaluate their interactions with various protein targets. For instance, molecular docking simulations revealed that nitrobenzoate-containing compounds can favorably interact with the active site pockets of enzymes such as myeloperoxidase (MPO), dipeptidyl peptidase-4 (DPP-4), and α-glucosidase (α-GD). researchgate.net In one such study, two lead compounds featuring a nitrobenzoate moiety achieved high docking scores of -7.74 and -7.79 kcal/mol with MPO, indicating strong predicted binding affinity. researchgate.net Similarly, computational analyses of 4-acetamido-3-nitrobenzoic acid, a compound with high structural similarity, have been performed against proteins relevant to SARS-CoV-2, such as the main protease and spike protein, to predict binding efficacy. nih.gov
These examples from related molecules suggest that the this compound framework is well-suited for forming stable complexes with protein active sites. The docking scores observed in analogous compounds indicate a strong potential for molecular recognition driven by its specific chemical features.
Table 1: Representative Docking Scores from Studies of Structurally Related Compounds This table presents data from computational studies on compounds analogous to this compound to illustrate potential binding affinities.
| Target Protein | Analogous Compound Class | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Myeloperoxidase (MPO) | Methylenedioxyphenyl-based amide with nitro group | -7.79 | researchgate.net |
| Myeloperoxidase (MPO) | Methylenedioxyphenyl-based amide with nitro group | -7.74 | researchgate.net |
| Acetylcholinesterase (AChE) | Isolated compound from Grewia optiva | -4.17 | mdpi.com |
| Butyrylcholinesterase (BChE) | Isolated compound from Grewia optiva | -4.35 | mdpi.com |
Analysis of Ligand-Protein Binding Modes and Key Interaction Residues (computational)
Beyond predicting binding affinity, molecular docking provides detailed models of the binding mode, revealing the specific non-covalent interactions between a ligand and the amino acid residues of a protein. For the this compound framework, the key functional groups—the acetyl group, the ester linkage, the nitro group, and the two aromatic rings—dictate its interaction profile.
Computational studies on related nitrobenzoate derivatives consistently highlight the importance of the nitro group in forming key interactions. It is often observed to participate in hydrogen bonds with residues in the protein's active site, an interaction that can significantly improve binding affinity. researchgate.net The oxygen atoms of the acetyl group and the ester carbonyl are also potential hydrogen bond acceptors.
The phenyl rings contribute to binding through hydrophobic and π-stacking interactions with aromatic residues such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). Analysis of various protein-ligand complexes shows that residues like leucine (B10760876) (Leu) and methionine (Met) often form part of the hydrophobic binding pocket. frontiersin.org In studies on cholinesterase inhibitors, interactions with residues like histidine (His) via hydrogen bonding and tryptophan (Trp) via π-H interactions were noted. mdpi.com
Therefore, a computational model of this compound within a protein active site would likely show a combination of these interactions, anchoring the molecule through hydrogen bonds at its polar ends (nitro and acetyl groups) while the central phenyl rings engage in favorable hydrophobic and aromatic stacking interactions.
Table 2: Potential Ligand-Protein Interactions and Key Residues for the this compound Framework This table summarizes potential interactions based on the functional groups of this compound and findings from studies on analogous compounds.
| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| Nitro Group (-NO₂) | Hydrogen Bond | Ser, Thr, His, Asn, Gln | researchgate.net |
| Acetyl Group (-C(O)CH₃) | Hydrogen Bond (carbonyl oxygen), Hydrophobic (methyl) | Ser, Thr, Asn, Gln, Leu, Val, Ala | nih.gov |
| Ester Linkage (-COO-) | Hydrogen Bond (carbonyl oxygen), Dipole-Dipole | Gly, Ser, Thr | frontiersin.org |
| Phenyl Rings | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Ile, Val | mdpi.com |
Pharmacophore Modeling and Structural Feature Identification for Molecular Interaction
Pharmacophore modeling is a cornerstone of rational drug design, abstracting the essential steric and electronic features a molecule must possess to interact with a specific biological target. dergipark.org.tr A pharmacophore model defines the three-dimensional arrangement of features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and charged centers. nih.gov These models can be generated based on a set of known active ligands or from the structure of the target protein's binding site. biointerfaceresearch.com
For the this compound molecule, a ligand-based pharmacophore model can be hypothesized by identifying its key chemical features:
Hydrogen Bond Acceptors (HBA): The oxygen atoms of the nitro group, the carbonyl oxygen of the acetyl group, and the carbonyl oxygen of the ester group are all strong hydrogen bond acceptors.
Aromatic Rings (AR): The 4-acetylphenyl and 3-nitrophenyl rings are distinct aromatic features that can engage in π-π stacking.
Hydrophobic Feature (H): The methyl group of the acetyl moiety provides a distinct hydrophobic interaction point.
A 3D pharmacophore model would specify the precise spatial relationship between these features. Such a model serves as a 3D query for virtual screening of large chemical databases to identify novel, structurally diverse compounds that match the pharmacophore and are therefore predicted to have similar interaction capabilities. nih.govbiointerfaceresearch.com
Table 3: Key Pharmacophore Features of this compound
| Pharmacophore Feature | Corresponding Molecular Moiety |
|---|---|
| Hydrogen Bond Acceptor (HBA) 1 | Nitro Group (-NO₂) Oxygens |
| Hydrogen Bond Acceptor (HBA) 2 | Acetyl Group (-C(O)CH₃) Oxygen |
| Hydrogen Bond Acceptor (HBA) 3 | Ester Group (-COO-) Carbonyl Oxygen |
| Aromatic Ring (AR) 1 | 4-Acetylphenyl Ring |
| Aromatic Ring (AR) 2 | 3-Nitrophenyl Ring |
| Hydrophobic (H) | Acetyl Methyl Group (-CH₃) |
Structure-Based Design Principles for Modulating Molecular Recognition
The insights gained from docking and pharmacophore analyses provide clear principles for the structure-based design of new molecules derived from the this compound framework. The goal of such design is to modulate molecular recognition, either by enhancing binding affinity for a specific target or by altering the selectivity profile.
Key design principles include:
Optimization of Hydrogen Bonding: The nitro group is a critical interaction feature. researchgate.net Its position on the phenyl ring (ortho, meta, or para) can be varied to optimize the geometry of hydrogen bonds with specific residues in a target's active site. researchgate.net Furthermore, replacing the nitro group with other strong hydrogen bond acceptors like cyano (-CN) or sulfonyl (-SO₂R) groups could fine-tune these interactions.
Modification of the Acetylphenyl Moiety: The acetyl group provides both a hydrogen bond acceptor and a hydrophobic feature. This group can be altered to explore the steric and electronic limits of the binding pocket. Replacing the methyl group with larger alkyl or cyclic groups could enhance hydrophobic interactions, while converting the ketone to other functionalities could introduce new interaction types.
Substitution on Aromatic Rings: The two phenyl rings are scaffolds for π-stacking and hydrophobic interactions. Adding small substituents (e.g., halogens, methyl, or methoxy (B1213986) groups) to different positions on these rings can modulate the electronic properties and steric profile of the molecule, potentially improving binding affinity or altering selectivity. researchgate.net
Altering the Ester Linker: The central ester linkage provides a specific geometry and polarity. Replacing it with more rigid or flexible linkers, such as an amide or an ether, could change the conformational freedom of the molecule, allowing it to adopt a more favorable binding pose.
By systematically applying these principles, medicinal chemists can create focused libraries of analogues to probe the structure-activity relationship (SAR) and optimize molecular recognition for a desired protein target.
Chemoinformatic Analysis of Analogue Libraries for Predicting Interaction Profiles
Chemoinformatics provides the tools to manage and analyze large chemical datasets, enabling the prediction of properties and interaction profiles for entire libraries of compounds. ijirset.comrjpbr.com For the this compound framework, a chemoinformatic approach would involve the creation of a virtual library of analogues based on the design principles outlined previously.
The process typically involves the following steps:
Virtual Library Generation: A large, diverse library of analogues is computationally generated by systematically modifying the core scaffold of this compound (e.g., varying substituents, altering linkers). nih.gov
Descriptor Calculation: For each molecule in the library, a wide range of molecular descriptors is calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., from Density Functional Theory), and structural fingerprints that encode the 2D or 3D structure. ijirset.com
Quantitative Structure-Property Relationship (QSPR) Modeling: Using a training set of compounds with known data, statistical models are built to correlate the calculated descriptors with a property of interest, such as binding affinity or a predicted toxicity endpoint. researchgate.net For nitroaromatic compounds, QSPR models have been developed to predict properties like thermal stability based on their structural features. researchgate.net
Interaction Profile Prediction: The validated QSPR models are then used to predict the interaction profiles for the entire virtual library. This allows for the rapid screening of thousands of compounds to prioritize a smaller, more manageable set for chemical synthesis and experimental testing.
This in silico screening process enriches the selected subset with molecules that are more likely to have the desired interaction profile, making the discovery process more efficient and cost-effective. ijirset.com
Emerging Research Frontiers and Future Perspectives for 4 Acetylphenyl 3 Nitrobenzoate
The scientific investigation of 4-acetylphenyl 3-nitrobenzoate, a compound featuring a unique assembly of aromatic rings and functional groups, is paving the way for new research directions. The confluence of experimental analysis and theoretical calculations has provided a deep understanding of its structural and electronic properties, highlighting its potential for future applications. This article explores the emerging frontiers in the study of this compound, from integrated analytical approaches to the computational design of novel materials.
Q & A
Q. What are the optimal synthetic routes for 4-acetylphenyl 3-nitrobenzoate, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of this compound involves two key steps: nitration of benzoic acid derivatives and esterification. A reliable approach includes:
- Nitration : Use a mixed acid system (concentrated HNO₃ and H₂SO₄) under controlled cooling (0–5°C) to prevent over-nitration or decomposition. For example, nitration of methyl benzoate yields methyl 3-nitrobenzoate at 53% yield when reaction time, temperature, and acid ratios are optimized .
- Esterification : Employ acyl chloride intermediates or direct coupling using activating agents (e.g., DCC/DMAP). For light-sensitive reactions, azodicarboxylate-free esterification mediated by visible light and flavin catalysts can enhance selectivity .
- Purification : Monitor by TLC (e.g., 8:2 hexane/ethyl acetate) to detect byproducts. Recrystallization in methanol or ethanol improves purity, as seen in methyl 3-nitrobenzoate synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and acetyl/ester methyl groups (δ 2.5–3.5 ppm). Coupling patterns distinguish nitro and acetyl substituents .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For disordered structures, apply TWIN/BASF commands to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) be applied to predict the reactivity or biological interactions of this compound?
Methodological Answer:
- Quantum Chemical Studies : Perform DFT calculations (B3LYP/6-311++G**) to optimize geometry, analyze frontier molecular orbitals (HOMO-LUMO gaps), and predict nitro group reactivity .
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetics (e.g., blood-brain barrier permeability) .
- Molecular Docking : Target SARS-CoV-2 proteins (e.g., main protease) to evaluate binding affinity. The acetyl group may enhance interactions with hydrophobic pockets .
Q. What strategies address discrepancies in crystallographic data or hydrogen bonding patterns observed in this compound derivatives?
Methodological Answer:
- Crystallographic Refinement : For twinned or high-disorder data, use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate hydrogen bonding via graph-set analysis (e.g., Etter’s rules for chain or ring motifs) .
- Hydrogen Bond Analysis : Compare experimental (X-ray) and computational (DFT) bond lengths/angles. Discrepancies >0.1 Å may indicate solvent effects or dynamic disorder .
Q. In designing stimuli-responsive hydrogels, how does this compound function as a photocleavable crosslinker?
Methodological Answer:
- Crosslinker Design : Synthesize derivatives like 4-formylphenyl 3-nitrobenzoate for chitosan functionalization. The nitro group enables photocleavage under UV/visible light (e.g., 365 nm), while the acetyl group stabilizes pH-sensitive swelling .
- Application : Use the hydrogel for controlled drug release. At acidic pH (e.g., tumor microenvironments), swelling increases; light exposure triggers cleavage, enabling spatiotemporal payload delivery .
Q. How can researchers resolve contradictions in biodegradation data for nitroaromatic compounds like this compound?
Methodological Answer:
- Fed-Batch Biodegradation Assays : Compare acclimated vs. unacclimated microbial biomass. For example, 3-nitrobenzoate degradation rates increase 3-fold in acclimated systems after 1 year of exposure .
- Metabolite Profiling : Use LC-MS to track intermediates (e.g., nitroreductase products). Discrepancies may arise from enzyme variability or competing pathways (e.g., denitrification) .
Q. What experimental protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?
Methodological Answer:
- Standardized Conditions : Maintain stoichiometric ratios (e.g., 1:1.2 acid/alcohol) and inert atmospheres. In azodicarboxylate-free esterification, use Ph₃P and flavin catalysts under 448 nm light to avoid side reactions .
- Byproduct Mitigation : Monitor reactions with TLC; recrystallize crude products. For example, methyl 3-nitrobenzoate synthesis requires methanol recrystallization to remove unreacted starting material .
Data Analysis and Optimization
Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. IR) for this compound?
Methodological Answer:
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Flash Chromatography : Use gradient elution (hexane → ethyl acetate) for polar byproducts.
- HPLC with UV Detection : Employ C18 columns and 254 nm detection for nitroaromatic separation. Adjust pH (e.g., 0.1% TFA) to enhance resolution .
Q. How can hydrogen bonding networks in this compound crystals be systematically classified?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
